molecular formula C10H10N2O3 B14468524 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 71566-02-4

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B14468524
CAS No.: 71566-02-4
M. Wt: 206.20 g/mol
InChI Key: OZOFLRONVGTTRE-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole is a high-purity chemical reagent featuring a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its unique bioisosteric properties and wide spectrum of biological activities . The compound is substituted at the 5-position with a 3,5-dimethoxyphenyl moiety, an electron-rich aromatic system that enhances solubility and provides a versatile handle for further structural derivatization . The 1,2,4-oxadiazole ring is recognized for its metabolic stability and ability to serve as a bioisostere for ester and amide functional groups, making it a valuable building block for the design of novel therapeutic agents . This scaffold is found in several commercial drugs and has been extensively investigated for its potential in oncology research. Compounds based on the 1,2,4-oxadiazole structure have demonstrated promising anticancer activity against a panel of human cancer cell lines, including breast, lung, and prostate cancers, in scientific studies . The specific molecular architecture of this compound, particularly the presence of the dimethoxy substituents, is designed to optimize interactions with biological targets, such as enzymes and receptors involved in disease pathways . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or for probing biological mechanisms in drug discovery programs. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

71566-02-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C10H10N2O3/c1-13-8-3-7(4-9(5-8)14-2)10-11-6-12-15-10/h3-6H,1-2H3

InChI Key

OZOFLRONVGTTRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=NO2)OC

Origin of Product

United States

Preparation Methods

Amidoxime Preparation

3,5-Dimethoxybenzamidoxime is synthesized by treating 3,5-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (12 h, 80°C). The amidoxime intermediate is purified via recrystallization (ethanol, 65% yield).

Cyclization with Activated Carboxylic Acids

The amidoxime reacts with acetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Under nitrogen atmosphere, the mixture is stirred at 0°C for 1 h, then warmed to room temperature for 24 h. Workup involves washing with NaHCO3 and brine, followed by column chromatography (hexane/ethyl acetate, 3:1) to isolate the product (78% yield).

Critical Parameters

  • Solvent Choice : DCM or 1,4-dioxane optimizes solubility without side reactions.
  • Temperature : Controlled exothermic reactions at 0°C prevent decomposition.

Coupling Agent-Mediated Synthesis

Modern protocols employ carbodiimide-based coupling agents to enhance efficiency and regioselectivity.

EDC·HCl-Assisted Cyclization

A mixture of 3,5-dimethoxybenzamidoxime (1.0 equiv) and acetic acid (1.2 equiv) is treated with EDC·HCl (1.5 equiv) and sodium acetate (0.1 equiv) in DCM. After 24 h at room temperature, the reaction is quenched with water, and the product is extracted (82% yield).

Advantages

  • Eliminates need for acyl chloride preparation.
  • Compatible with acid-sensitive substrates.

Tosyl Chloride/Pyridine System

For bulkier substrates, tosyl chloride (2.0 equiv) in pyridine facilitates cyclization at 60°C (6 h). This method achieves 89% yield for sterically hindered analogs.

One-Pot Synthesis Approaches

Recent advances enable sequential amidoxime formation and cyclization in a single vessel.

NIITP-Based Methodology

While originally developed for 1,3,4-oxadiazoles, N-isocyaniminotriphenylphosphorane (NIITP) can be adapted for 1,2,4-oxadiazoles by modifying the electrophile. 3,5-Dimethoxybenzoic acid (1.0 equiv) and NIITP (1.1 equiv) in 1,4-dioxane (0.2 M) react at 80°C (3 h), followed by copper-catalyzed arylation (120°C, 17 h) to install additional substituents (68% yield).

Limitations

  • Requires rigorous exclusion of moisture.
  • Limited scope for electron-deficient aryl groups.

Alternative Oxidative and Catalytic Methods

Hypervalent Iodine Reagents

Thiosemicarbazides undergo oxidative desulfurization using iodobenzene and Oxone® in acetonitrile (rt, 6 h). This method furnishes 5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole in 75% yield with >95% purity.

Microwave-Assisted Cyclodehydration

Silica-supported dichlorophosphate enables rapid cyclization (5 min, 300 W) of 1,2-diacylhydrazines derived from 3,5-dimethoxybenzoic acid. This solvent-free approach achieves 91% yield, reducing reaction time tenfold compared to conventional heating.

Functionalization and Derivatization

Post-synthetic modifications expand utility in pharmaceutical applications.

Copper-Catalyzed Arylation

Using aryl iodides (2.5 equiv), CuI (20 mol%), and 1,10-phenanthroline (40 mol%) in 1,4-dioxane (120°C, 17 h), the 5-position undergoes diversification. For example, coupling with 4-iodoanisole introduces a methoxy group (73% yield).

Amination Reactions

N-Benzoyloxyamines react under palladium catalysis (Pd(OAc)2, Xantphos) in toluene (100°C, 12 h) to install amino groups at position 2 (64% yield).

Analytical and Spectroscopic Characterization

Key Data for 5-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole

  • ¹H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 2.1 Hz, 2H), 6.78 (t, J = 2.1 Hz, 1H), 3.89 (s, 6H).
  • ¹³C NMR : δ 167.8 (C-2), 161.2 (C-5), 152.4 (OCH3), 109.8–130.1 (aromatic).
  • HRMS : [M+H]+ calcd. for C11H11N2O3: 231.0764; found: 231.0768.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole ring.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

Table 1: Structural Analogs of 5-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole

Compound Name Substituents (Position 3 and 5) Synthesis Method Key Features
5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole 3-(3,5-dimethoxyphenyl), 5-CH₂Cl Microwave-assisted condensation Enhanced solubility, anti-TB activity
Compound 64 (IC₅₀ = 147.7 μM) 3,5-diheteroaryl Conventional organic synthesis Topoisomerase II inhibition
5-(3,5-Dichlorophenyl)-1,2,4-oxadiazole 3,5-dichlorophenyl Sonogashira coupling EGFR inhibition (anticancer)
3-(2′-Pyridyl)-5-phenyl-1,2,4-oxadiazole 3-pyridyl, 5-phenyl Metal complexation Anticancer activity via Cu(II) complexes

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxyphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing), affecting electronic density and dipole moments (~1.5 D for dimethoxy derivatives) .
  • Synthetic Efficiency : Microwave synthesis (used for dimethoxy derivatives) offers faster reaction times and higher yields compared to traditional methods .

Key Observations :

  • Anticancer Activity : Dichlorophenyl derivatives exhibit stronger EGFR inhibition than dimethoxy analogs, likely due to enhanced electrophilicity .
  • Anti-Inflammatory Activity : 1,3,4-Oxadiazole derivatives with dimethoxyphenyl groups show efficacy comparable to indomethacin, but 1,2,4-oxadiazoles are understudied in this context .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Density (g/cm³) Thermal Stability Application
5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole >250 (decomposes) Not reported Moderate Drug discovery
1,2,4/1,2,5-Oxadiazole hybrids 160–250 1.85 High Energetic materials
3,5-Bis(2′-pyridyl)-1,2,4-oxadiazole >250 Not reported High (Cu complex) Anticancer agents

Key Observations :

  • Liquid Crystalline Behavior : 3,5-Disubstituted-1,2,4-oxadiazoles with bend-shaped structures display smectic/nematic phases and blue fluorescence, suggesting applications in materials science .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) with catalytic acid can yield oxadiazoles. Optimizing parameters like reaction time (e.g., 18 hours for cyclization), solvent choice, and stoichiometry of reagents (e.g., 1:1 molar ratio of reactants) can improve yields. Post-reaction purification via recrystallization (water-ethanol mixtures) is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and aromaticity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FT-IR) identifies functional groups (e.g., oxadiazole ring vibrations at ~1,550 cm⁻¹). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) assess purity, with mobile phases adjusted based on compound polarity .

Q. What are the key considerations in designing biological assays to evaluate the compound's pharmacological potential?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on the compound's structural analogs. Use positive and negative controls to validate assay reliability. Solubility in biological buffers (e.g., DMSO/PBS mixtures) must be optimized to avoid precipitation. Dose-response curves (e.g., IC₅₀ calculations) and cytotoxicity screening (e.g., MTT assays) are essential for assessing efficacy and safety .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Solvent effects (e.g., polarizable continuum models) simulate interactions in biological environments. Molecular docking studies (AutoDock Vina) assess binding affinities to target proteins, guiding structure-activity relationship (SAR) optimization .

Q. When encountering discrepancies in biological activity data across studies, what methodological approaches should researchers employ to validate findings?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line passage number, assay temperature). Validate compound identity and purity via orthogonal analytical techniques (e.g., NMR + HRMS). Use statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability. Cross-reference with structural analogs (e.g., 3,5-dinitrophenyl oxadiazoles) to identify substituent-dependent activity trends .

Q. How does the substitution pattern on the phenyl ring influence the compound's regioselectivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Electron-donating methoxy groups at the 3,5-positions enhance para-directing effects in electrophilic substitution. Steric hindrance from dimethoxy groups may limit access to reactive sites. Kinetic vs. thermodynamic control can be studied using temperature-modulated reactions (e.g., low-temperature NMR monitoring). Competitive experiments with isotopic labeling (e.g., ¹⁸O) track reaction pathways .

Q. What strategies can resolve contradictions in thermal stability data reported for 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres quantify decomposition pathways. Compare crystallographic data (single-crystal XRD) to assess lattice stability. Computational models (ReaxFF MD simulations) predict thermal degradation products, validated via gas chromatography-mass spectrometry (GC-MS) .

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